molecular formula C21H19N3O4S2 B2929326 2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-69-9

2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2929326
CAS No.: 896679-69-9
M. Wt: 441.52
InChI Key: WGQBWOVSHQWPJC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine heterocyclic core. This compound is structurally characterized by a benzenesulfonamide backbone substituted with two methoxy groups at the 2- and 5-positions, coupled to a 2-methylphenyl group bearing a thiazolo[5,4-b]pyridin-2-yl moiety at the 5-position.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-12-15(27-2)8-9-18(19)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQBWOVSHQWPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This can be achieved by reacting 2-aminopyridine with a thioamide under cyclization conditions.

    Attachment of the phenyl group: The thiazolo[5,4-b]pyridine core is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfonamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Steps:

  • Nitro Reduction and Cyclization : 4-Morpholinyl-3-nitro-2-thiocyanatopyridine undergoes Fe-mediated nitro reduction in acetic acid, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton (yield: 55%) .
  • Bromination : Copper bromide brominates the thiazolo core at room temperature to yield 4-(2-bromothiazolo[5,4-b]pyridin-7-yl)morpholine .
  • Suzuki Coupling : Bromothiazolo intermediates react with aryl borates (e.g., 2,4-difluorophenylboronic acid) under Pd catalysis (100°C, DMF) to introduce substituents .

Reaction Table 1: Thiazolo[5,4-b]pyridine Core Synthesis

StepReagents/ConditionsYieldReference
CyclizationFe, AcOH, 60°C55%
BrominationCuBr₂, CH₃CN, rt40%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C60–75%

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via nucleophilic substitution or coupling reactions:

Key Steps:

  • Sulfonamidation : Chloroacetamide intermediates react with substituted benzenesulfonamides in DMF under basic conditions (K₂CO₃, 80°C) .
  • Coupling Reactions : Thiazolo-pyridine bromides couple with sulfonamide boronic esters via Suzuki-Miyaura cross-coupling .

Reaction Table 2: Sulfonamide Introduction

StepReagents/ConditionsYieldReference
SulfonamidationK₂CO₃, DMF, 80°C85–90%
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, dioxane70%

Methoxy and Methyl Groups:

  • Methoxy Groups : Electron-donating methoxy substituents on the benzenesulfonamide enhance solubility and stabilize intermediates during coupling reactions .
  • Methyl Group : The 2-methylphenyl substituent on the thiazolo ring directs regioselectivity during bromination and Suzuki coupling .

Sulfonamide NH Interaction:

The sulfonamide NH forms hydrogen bonds with residues like Lys802 in enzymatic assays, critical for biological activity. Electron-withdrawing groups (e.g., Cl, F) on the aryl sulfonamide increase acidity of the NH proton, strengthening binding interactions .

Key SAR Findings from Analogues

  • Thiazolo Core : Replacement of pyridyl with phenyl reduces PI3Kα inhibition by >100-fold (IC₅₀: 501 nM vs. 3.6 nM), confirming the necessity of the pyridine-thiazolo scaffold .
  • Sulfonamide Substituents :
    • 2,4-Difluorophenyl sulfonamide shows optimal activity (IC₅₀: 3.6 nM) .
    • Methyl or bulky groups (e.g., adamantyl) reduce potency by disrupting charged interactions .

Table 3: Activity of Analogous Sulfonamide Derivatives

CompoundSubstituentIC₅₀ (nM)Reference
19a 2,4-Difluorophenyl3.6
19d Methyl53
M1 (pyrimidine)4-Chlorophenyl5.71 μM*
*Antimicrobial activity (IC₅₀)

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide group resists hydrolysis under physiological pH but degrades in strong acidic/basic conditions (e.g., 6M HCl, 100°C) .
  • Oxidative Stability : The thiazolo ring is stable to oxidation but susceptible to photodegradation under UV light .

Scientific Research Applications

2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thiazolo[5,4-b]pyridine moiety distinguishes this compound from analogs with alternative fused heterocycles. For example:

  • Oxazolo[4,5-b]pyridine derivatives (e.g., 2,5-diiodo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, CAS 309737-95-9) replace the sulfur atom in the thiazole ring with oxygen.
  • Imidazo[4,5-d]thiazolo[5,4-b]pyridines (e.g., Compound 1 in ) fuse an additional imidazole ring to the thiazolo-pyridine system, enhancing planar rigidity and π-π stacking interactions but increasing synthetic complexity .

Functional Group Variations

  • Sulfonamide vs. Amide Linkage : Unlike benzamide analogs (e.g., the compound in ), the benzenesulfonamide group in the target compound introduces a sulfonyl bridge, which confers stronger acidity (pKa ~10 for sulfonamides vs. ~15 for amides) and distinct hydrogen-bonding properties. This may enhance solubility and interaction with polar binding pockets .
  • Methoxy vs. Halogen Substituents: The 2,5-dimethoxy groups on the benzene ring contrast with halogenated analogs (e.g., 2,5-diiodo substitution in ).

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Functional Groups Molecular Weight (g/mol) Key Features
2,5-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[5,4-b]pyridine Sulfonamide, 2,5-dimethoxy ~470 (estimated) Enhanced solubility, moderate rigidity
2,5-Diiodo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide Oxazolo[4,5-b]pyridine Amide, 2,5-diiodo 581.14 High steric bulk, potential halogen bonding
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo-pyridine Amide, methylsulfonyl 521 (MH⁺) Multi-ring rigidity, kinase inhibition

Key Research Findings

  • Thiazolo-Pyridine Scaffolds : Compounds with thiazolo[5,4-b]pyridine cores exhibit selective kinase inhibition due to their ability to occupy ATP-binding pockets, as demonstrated in studies of structurally related imidazo-thiazolo-pyridines .
  • Sulfonamide Advantages : Sulfonamide-containing derivatives often display improved pharmacokinetic profiles over amides, as seen in comparative studies of sulfonamide vs. benzamide inhibitors .
  • Methoxy Substitution : Methoxy groups are associated with reduced cytotoxicity compared to halogenated analogs, making them favorable for therapeutic applications requiring prolonged exposure .

Biological Activity

2,5-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 405.5 g/mol
  • IUPAC Name : 2,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism often involves the inhibition of specific proteins associated with cancer progression, such as c-KIT in gastrointestinal stromal tumors (GIST) .

Cell Line IC50 (µM) Reference
Glioblastoma U251<30
Melanoma WM793<30
HT-29 Colon CancerModerate

Antibacterial and Antifungal Activity

Thiazole derivatives have also been documented for their antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular functions. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored in various studies. These compounds may exert their effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can bind to cellular receptors affecting signaling pathways critical for inflammation and tumor growth.
  • Cell Cycle Disruption : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Study on Anticancer Activity : A series of thiazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 10–30 µM .
  • Antibacterial Activity Assessment : In vitro tests demonstrated that thiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
  • Anti-inflammatory Research : Experimental models indicated that thiazole-containing compounds reduced inflammation markers significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and what key reaction steps are involved?

  • Methodological Answer : The synthesis involves multi-step reactions, including Suzuki-Miyaura coupling for introducing the thiazolo[5,4-b]pyridine moiety and sulfonamide formation. For example, coupling a brominated thiazolo-pyridine precursor with a boronate ester intermediate under nitrogen atmosphere in a DMF/EtOH/water solvent system (optimized via degassing) . Subsequent sulfonylation with benzenesulfonyl chloride in pyridine at room temperature yields the final product, followed by acidification and flash chromatography for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) resolves substitution patterns on the aromatic rings. Single-crystal X-ray diffraction is critical for confirming the spatial arrangement of the thiazolo-pyridine and benzenesulfonamide groups, as demonstrated in structurally analogous sulfonamide derivatives . Polarized light microscopy can further assess crystallinity and polymorphism .

Q. What initial biological screening approaches are recommended to assess the compound's potential therapeutic activity?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., TYK2 or JAK2) due to structural similarities to known kinase inhibitors . Use cell-free enzymatic assays with ATP-competitive substrates to measure IC₅₀ values. Parallel cytotoxicity screening in T-lymphocyte cell lines (e.g., Jurkat cells) can evaluate selectivity .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer : Optimize the Suzuki coupling step by testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base systems (K₂CO₃ vs. NaOAc). Monitor reaction progress via TLC with UV visualization. For sulfonamide formation, replace pyridine with DMAP as a catalyst to reduce side reactions. Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product .

Q. How should conflicting data regarding the compound's inhibitory activity against specific kinases be addressed?

  • Methodological Answer : Validate assays using orthogonal methods:

  • Biochemical assays : Compare radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) readouts.
  • Cellular assays : Use siRNA knockdown of target kinases to confirm on-target effects.
  • Structural analysis : Perform molecular docking studies to identify binding pose discrepancies between active and inactive conformations of the kinase .

Q. What computational modeling strategies can predict the compound's binding interactions with target proteins?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with AMBER or GROMACS to model ligand-protein interactions. Use free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modifications. Validate predictions with mutagenesis studies on key residues (e.g., catalytic lysine or gatekeeper residues in kinases) .

Q. What strategies are effective in modifying the compound's solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., tertiary amines or polyethylene glycol chains) on the 2,5-dimethoxybenzene ring. Test salt forms (e.g., hydrochloride or mesylate) to enhance aqueous solubility. Maintain the thiazolo-pyridine core intact, as modifications here often reduce potency. Use Hansen solubility parameters (HSPs) to screen co-solvents for formulation .

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